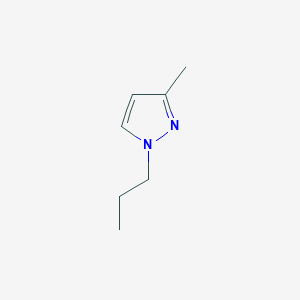

3-methyl-1-propyl-1H-pyrazole

Übersicht

Beschreibung

Synthesis Analysis

Several synthetic methods exist for preparing pyrazoles. Notably, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles. This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions, which can be further oxidized to yield various pyrazoles .

Molecular Structure Analysis

The molecular structure of 3-methyl-1-propyl-1H-pyrazole consists of a five-membered pyrazole ring with a methyl group at position 3 and a propyl group at position 1. The nitrogen atoms in the ring contribute to its aromatic character. The 3D structure of this compound can be visualized using software tools .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

3-Methyl-1-propyl-1H-pyrazole and its derivatives are extensively used in the synthesis of complex compounds and in the study of their crystal structures. For example, Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination and crystallization properties with CuII/CoII/ZnII, leading to the formation of mononuclear chelate complexes (Radi et al., 2015).

Anticancer Applications

Some derivatives of 3-methyl-1-propyl-1H-pyrazole are synthesized for their potential use in anticancer therapy. For instance, Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which showed promising in vitro anticancer activity against various human cancer cell lines (Reddy et al., 2014).

Corrosion Inhibition

Pyrazole derivatives also find applications in corrosion inhibition. Herrag et al. (2007) evaluated the effectiveness of certain pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, showing significant reduction in corrosion rate (Herrag et al., 2007).

Electrochemical Applications

In the realm of electrochemistry, Zandi et al. (2021) investigated the electrocatalyzed N-N coupling and ring cleavage reaction of various 1H-pyrazole derivatives, leading to the synthesis of new heterocyclic compounds. This work demonstrates the potential of electrochemical methods in synthesizing novel compounds from pyrazole derivatives (Zandi et al., 2021).

Battery Technology

In battery technology, von Aspern et al. (2020) synthesized a novel methylated pyrazole derivative for high voltage application in lithium-ion batteries (LIBs). This work highlights the role of functional additives in improving the performance of LIBs (von Aspern et al., 2020).

Ligand Synthesis

Pyrazole derivatives are also used in the synthesis of ligands for various applications. Grotjahn et al. (2002) reported the synthesis of pyrazoles with functionalized side chains, useful as ligands for potential applications in chemistry (Grotjahn et al., 2002).

Eigenschaften

IUPAC Name |

3-methyl-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-5-9-6-4-7(2)8-9/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJIUWZNPQTHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-propyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

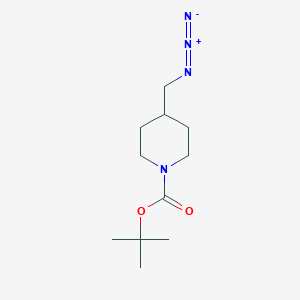

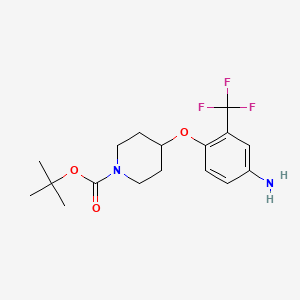

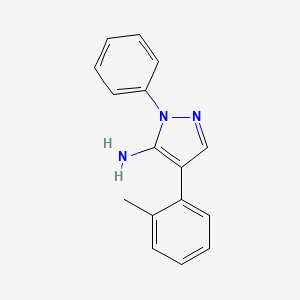

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B3125381.png)

![4-hydrazinyl-3H-Imidazo[4,5-c]pyridine](/img/structure/B3125388.png)

![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)

![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)